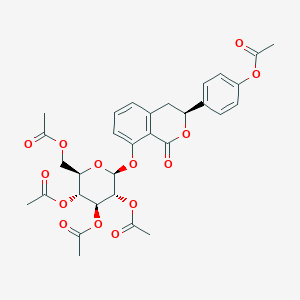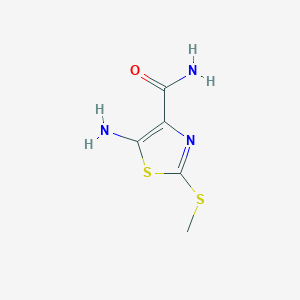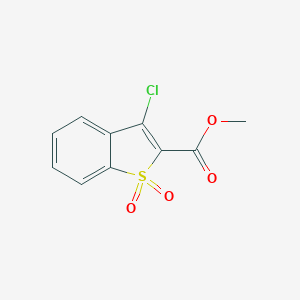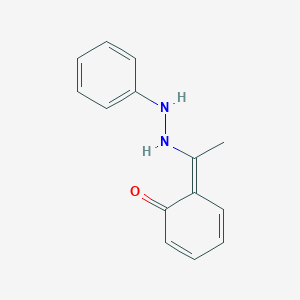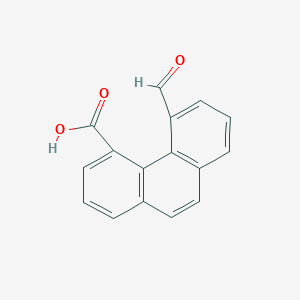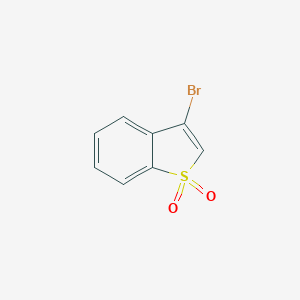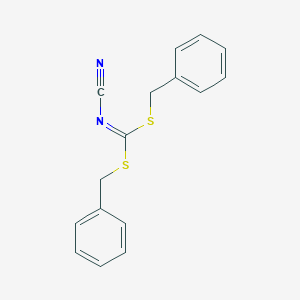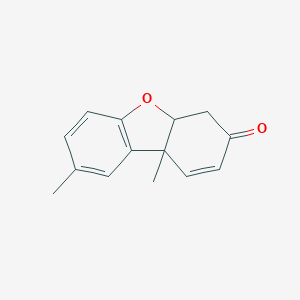
Pummerer's ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pummerer's ketone is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of Pummerer's ketone is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and proteins within cells. This inhibition can lead to the disruption of normal cellular processes and the induction of cell death. Additionally, Pummerer's ketone has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Pummerer's ketone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pummerer's ketone is its versatility in the laboratory. It can be easily synthesized and modified, making it a useful tool for the development of new drugs and pharmaceuticals. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on Pummerer's ketone. One area of interest is the development of new drugs and pharmaceuticals based on its unique properties. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects and toxicity. Finally, the development of new synthesis methods and modifications of Pummerer's ketone may lead to even more promising applications in the future.
Méthodes De Synthèse
Pummerer's ketone is synthesized through a specific method that involves the reaction of a sulfur ylide with an α,β-unsaturated ketone. This reaction results in the formation of an oxathiirane intermediate, which then undergoes ring opening to produce Pummerer's ketone. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as titanium tetrachloride or boron trifluoride.
Applications De Recherche Scientifique
Pummerer's ketone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs and pharmaceuticals. Pummerer's ketone has been shown to have a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Additionally, it has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
546-24-7 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one |
InChI |
InChI=1S/C14H14O2/c1-9-3-4-12-11(7-9)14(2)6-5-10(15)8-13(14)16-12/h3-7,13H,8H2,1-2H3 |
Clé InChI |
RGTPQXAKJODXMX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3C2(C=CC(=O)C3)C |
SMILES canonique |
CC1=CC2=C(C=C1)OC3C2(C=CC(=O)C3)C |
Autres numéros CAS |
546-24-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



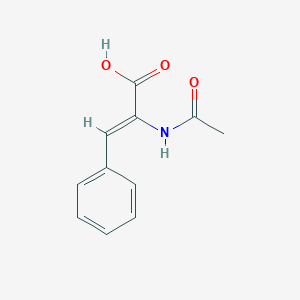
![2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B188851.png)

![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)
